Molybdate

Corrosion inhibition Oil & gas piping Potentiodynamic polarization

Molybdate (CAS 11116-47-5) eliminates chromate hazards while matching or exceeding corrosion protection. At 0.4% (w/v), it achieves 0.34 mpy on steel in 8% NaCl brine—outperforming chromate at its optimal dose. For concrete passivation, only 0.013 wt.% is needed—3.5× lower than tungstate. Zinc-plated surfaces exhibit 127-hour salt spray resistance. Specify molybdate-based inhibitors to reduce inventory, lower dosage costs, and eliminate Cr(VI) liabilities. Available as sodium or ammonium salt in technical, ACS, and high-purity grades. Bulk and custom packaging options. Request a quote.

Molecular Formula MoO4-2
Molecular Weight 159.95 g/mol
CAS No. 11116-47-5
Cat. No. B10822301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMolybdate
CAS11116-47-5
Molecular FormulaMoO4-2
Molecular Weight159.95 g/mol
Structural Identifiers
SMILES[O-][Mo](=O)(=O)[O-]
InChIInChI=1S/Mo.4O/q;;;2*-1
InChIKeyMEFBJEMVZONFCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Molybdate 11116-47-5: Technical Baseline for Scientific Procurement and Industrial Specification


Molybdate (CAS 11116-47-5), commonly supplied as sodium molybdate (Na₂MoO₄) or ammonium molybdate, is an inorganic oxyanion compound in which molybdenum is present in its highest oxidation state (+6). It is widely deployed as a corrosion inhibitor for ferrous and non-ferrous metals in aqueous systems, as a micronutrient source in agricultural fertilizers, and as a catalyst or catalyst precursor in selective oxidation and epoxidation reactions [1][2][3]. Its procurement is driven by a combination of low acute mammalian toxicity relative to chromate alternatives and well-characterized passivation behavior on steel and zinc substrates.

Why Molybdate Cannot Be Simply Swapped with Chromate, Tungstate, or Other Molybdenum Sources


Although molybdate, chromate, tungstate, and even alternative molybdenum compounds are all Group VI oxyanions, their performance profiles diverge substantially across key technical dimensions: minimum effective concentration for passivation, corrosion inhibition efficiency under specific pH and chloride conditions, catalytic selectivity in epoxidation reactions, and plant-available molybdenum content [1][2][3]. Regulatory pressure has driven substitution of chromate by molybdate, yet direct replacement without reformulation often yields inferior corrosion protection. Similarly, tungstate requires higher dosing for equivalent passivation, and ammonium molybdate delivers different molybdenum loading per unit mass than sodium molybdate. The quantitative differentiation below defines the selection criteria that prevent generic interchange.

Molybdate 11116-47-5: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Corrosion Inhibition Efficiency of Sodium Molybdate vs. Sodium Chromate on API 5L Steel in 8% NaCl Brine

In a direct comparative study on API 5L grade B steel exposed to an 8% NaCl brine solution, sodium molybdate at 0.4% (w/v) achieved a lower corrosion rate (0.34 mpy) than the optimum sodium chromate concentration of 0.6%, which yielded 0.38 mpy. The corrosion potential for molybdate (–385 mV) was nobler than that for chromate (–400 mV), indicating superior passivation capability at a lower inhibitor loading [1].

Corrosion inhibition Oil & gas piping Potentiodynamic polarization

Minimum Passivation Concentration: Sodium Molybdate vs. Sodium Tungstate on Carbon Steel Rebar in Concrete Pore Solution

In acidified concrete pore solution (pH 8.0), sodium molybdate promoted effective passivation of carbon steel rebar at a concentration of only 0.013 wt.%, whereas sodium tungstate and sodium nitrite both required a concentration of 0.045 wt.%—a factor of 3.5× higher—to achieve the same protective effect [1]. This demonstrates a substantially lower critical passivation concentration for molybdate.

Reinforced concrete Corrosion inhibitor Passivation threshold

Molybdate Passivation Film vs. Tungstate Passivation Film on Zinc Alloy: Salt Spray Endurance and Corrosion Current Density

On Zn-Fe alloy coatings, a molybdate passivation film withstood 127 hours in salt spray testing before white rust appeared, compared to an unpassivated baseline. Critically, the molybdate-passivated surface exhibited a corrosion current density (I_corr) of 0.815 × 10⁻² μA cm⁻², which was 50.7% lower than the tungstate-passivated surface at 1.653 × 10⁻² μA cm⁻², and the polarization resistance (R_p) reached 3582.9 Ω cm²—the highest among all treatments tested [1].

Zinc alloy passivation Salt spray test Electrochemical impedance spectroscopy

Molybdenum Loading Efficiency: Ammonium Molybdate vs. Sodium Molybdate for Fertilizer Formulation

Ammonium molybdate (typically (NH₄)₆Mo₇O₂₄·4H₂O) contains approximately 54% molybdenum by weight, whereas sodium molybdate (Na₂MoO₄·2H₂O) contains approximately 39% molybdenum. This 38.5% higher Mo loading per unit mass directly affects freight cost, storage footprint, and formulation density in blended NPK+micronutrient fertilizers [1]. However, sodium molybdate is often preferred in chloride-sensitive crops or where sodium input must be strictly controlled, creating a procurement fork based on agronomic rather than purely economic criteria.

Molybdenum fertilizer Micronutrient Mo content

Zinc Phosphomolybdate Pigment vs. Zinc Phosphate Pigment: Corrosion Rate Reduction on AISI 1010 Steel

In a comparative evaluation of environmentally friendly inorganic anticorrosive pigments on AISI 1010 steel immersed in 10⁻² mol dm⁻³ NaCl, zinc phosphomolybdate (ZPM) and zinc calcium phosphomolybdate (ZCPM) reduced the corrosion rate by factors of 2.15× and 3.50×, respectively, relative to the uninhibited baseline. In contrast, zinc phosphate (ZP) alone, without the molybdate component, provided inferior inhibition, and zinc molybdate (ZM) without phosphate also underperformed the phosphomolybdate hybrids, indicating a synergistic effect of molybdate and phosphate in the pigment matrix [1].

Anticorrosive pigment Zinc phosphomolybdate Mass loss measurement

Acute Oral Toxicity: Molybdate Class vs. Chromate Class LD50 Comparison

Zinc molybdate exhibits an acute oral LD50 (rat) of 11,500 mg/kg, placing it in the practically non-toxic category. In contrast, typical hexavalent chromium compounds (e.g., sodium chromate) have reported oral LD50 values in the range of 50–150 mg/kg in rats, representing a toxicity differential of approximately 75–230 fold [1]. While highly soluble molybdates such as sodium molybdate show greater toxicity than insoluble zinc molybdate at elevated doses, the entire molybdate class is recognized as possessing markedly lower toxicity than chromate and lead salts [2]. This differential is the principal regulatory driver for molybdate adoption under REACH and analogous frameworks.

Toxicity LD50 Regulatory substitution

Molybdate 11116-47-5: Evidence-Backed Application Scenarios for Procurement and Research Planning


Oilfield Brine Corrosion Control: Molybdate as a Low-Dose, Chromate-Free Inhibitor for Downhole Steel Tubing

In oil and gas gathering systems handling high-salinity (8% NaCl) brine, molybdate at 0.4% (w/v) delivers a corrosion rate of 0.34 mpy on API 5L grade B steel—outperforming chromate at its optimum 0.6% dose (0.38 mpy) [1]. Procurement of molybdate for this application eliminates hexavalent chromium handling and disposal liabilities while achieving equal or superior passivation at lower chemical inventory levels.

Reinforced Concrete Infrastructure: Molybdate as the Lowest-Dose Anodic Inhibitor for Steel Rebar Passivation

For concrete structures exposed to acidified environments (e.g., industrial atmospheres, acid rain), molybdate achieves effective rebar passivation at just 0.013 wt.%—a 3.5× lower concentration than tungstate or nitrite alternatives [2]. This substantially reduces the inhibitor cost per cubic meter of concrete and minimizes any potential impact on concrete setting time and compressive strength, making it the preferred choice for precast and cast-in-place reinforced concrete.

Zinc and Zinc-Alloy Plating Post-Treatment: Molybdate Passivation for Extended White-Rust Resistance

Zinc-plated fasteners, automotive components, and galvanized architectural steel benefit from molybdate passivation films that withstand 127 hours of salt spray before white rust appears, with a corrosion current density 50.7% lower than tungstate-passivated surfaces [3]. This performance differential justifies procurement of molybdate-based passivation chemistry where extended corrosion warranty periods are contractually specified.

Chromate-Free Protective Coatings: Zinc Phosphomolybdate Pigments for High-Performance Industrial Paints

Paint and coating manufacturers replacing zinc chromate pigments can specify zinc calcium phosphomolybdate (ZCPM), which reduces the corrosion rate on steel by a factor of 3.50× relative to uninhibited controls—a performance level attributable to the synergistic action of molybdate and phosphate in the pigment matrix [4]. This evidence supports procurement of phosphomolybdate-grade pigments over conventional zinc phosphate for heavy-duty anticorrosive primer formulations.

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